![molecular formula C10H14BrNOS B7937982 5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide](/img/structure/B7937982.png)
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide
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Overview
Description
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position, diethyl groups attached to the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide typically involves the bromination of a thiophene derivative followed by the introduction of the carboxamide group. One common method involves the bromination of 4-methylthiophene-2-carboxamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromo-4-methylthiophene-2-carboxamide is then reacted with diethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-propylthiophene-2-carboxamide
- 5-Bromo-N-ethylthiophene-2-carboxamide
- 4-Methylthiophene-2-carboxamide
Uniqueness
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide is unique due to the presence of both diethyl groups and a bromine atom, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-4-12(5-2)10(13)8-6-7(3)9(11)14-8/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQMFIDEBAZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(S1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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